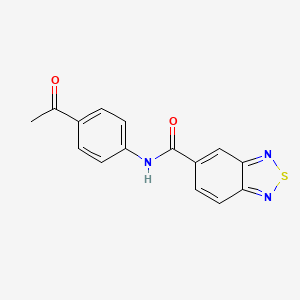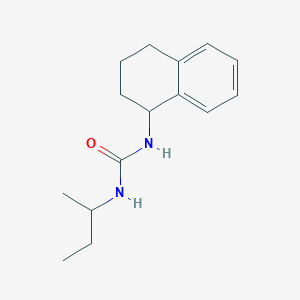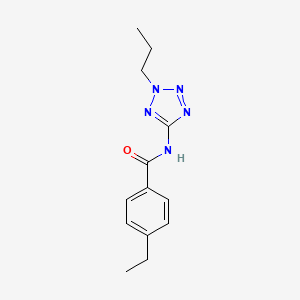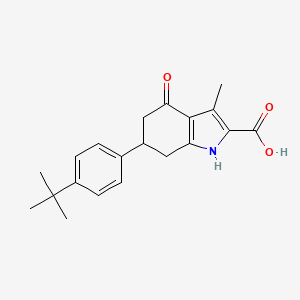
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to enhance the efficacy of DNA-damaging agents in cancer therapy. BMN-673 has gained attention in recent years as a potential treatment for various types of cancer, including breast, ovarian, and pancreatic cancer.
Mécanisme D'action
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea works by inhibiting PARP enzymes, which play a critical role in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea specifically targets PARP1 and PARP2 enzymes, which are involved in the repair of single-strand DNA breaks. By inhibiting these enzymes, N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea enhances the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has been shown to have a selective effect on cancer cells, sparing normal cells from toxicity. This is because cancer cells are more reliant on PARP-mediated DNA repair pathways than normal cells. N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has also been shown to enhance the immune response against cancer cells, by increasing the production of interferons and other cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has several advantages as a tool for studying DNA repair mechanisms and cancer biology. It is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for dissecting the roles of PARP in various cellular processes. However, its high potency also presents a limitation, as it can lead to off-target effects and toxicity if not used at appropriate concentrations.
Orientations Futures
There are several future directions for the development and application of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea. One area of interest is the combination of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea with other DNA-damaging agents, such as chemotherapy and radiation therapy, to enhance their efficacy. Another area of interest is the development of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea analogs with improved pharmacokinetic properties and selectivity. Additionally, there is ongoing research into the use of N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea as a therapeutic agent for other types of cancer, such as pancreatic cancer. Overall, N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has shown great potential as a tool for studying DNA repair mechanisms and as a cancer therapeutic agent, and its continued development and application will likely lead to further advances in cancer treatment.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has been extensively studied in preclinical and clinical settings for its potential as a cancer therapeutic agent. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including those that are resistant to conventional chemotherapy. In clinical trials, N-(2-bromo-4-methylphenyl)-N'-(3-nitrophenyl)urea has shown promising results in patients with advanced breast and ovarian cancer, leading to its approval by the FDA for the treatment of these cancers.
Propriétés
IUPAC Name |
1-(2-bromo-4-methylphenyl)-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-9-5-6-13(12(15)7-9)17-14(19)16-10-3-2-4-11(8-10)18(20)21/h2-8H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMATOHZXMIFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)-3-(3-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (4-{[(2,4-dichlorobenzyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4854894.png)

![1-(3-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4854904.png)
![N-(5-chloro-2-methylphenyl)-2-({3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4854911.png)
![4-ethyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4854921.png)
![2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4854925.png)
![N-(4-anilinophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B4854932.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4854948.png)
![1-[3-[5-(4-chlorophenyl)-2-furyl]-2-(1-piperidinylcarbonyl)acryloyl]piperidine](/img/structure/B4854956.png)
